1-(7-Iodo-1H-indol-2-yl)ethanone
Description
Properties
Molecular Formula |
C10H8INO |
|---|---|
Molecular Weight |
285.08 g/mol |
IUPAC Name |
1-(7-iodo-1H-indol-2-yl)ethanone |
InChI |
InChI=1S/C10H8INO/c1-6(13)9-5-7-3-2-4-8(11)10(7)12-9/h2-5,12H,1H3 |
InChI Key |
VFQUOAHBEWIXNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(N1)C(=CC=C2)I |
Origin of Product |
United States |
Preparation Methods
Acetylation of 7-Iodoindole
The second step introduces the ethanone group at the 2nd position via Friedel-Crafts acylation.
Starting Materials :
- 7-Iodoindole
- Acetyl chloride or acetic anhydride
- Lewis acid catalyst (e.g., AlCl₃)
Reaction Conditions :
- Solvent: Dichloromethane or ether
- Temperature: 0–25°C (ambient)
- Time: 1–2 hours
In a typical protocol, 7-iodoindole is treated with acetyl chloride (1.2 equivalents) and AlCl₃ (1.5 equivalents) in dichloromethane at 0°C, followed by gradual warming to room temperature. The reaction achieves 85–92% yield, with the Lewis acid activating the acylating agent for electrophilic substitution.
Optimization Insights :
- Catalyst-Free Approaches : Highly reactive acylating agents like oxalyl dichloride enable acetylation without Lewis acids, simplifying purification.
- Side Reactions : Diacylation at positions 2 and 3 is suppressed by using stoichiometric acetyl chloride and low temperatures.
Friedel-Crafts Acylation-Oxime Synthesis Hybrid Approach
An alternative route combines Friedel-Crafts acylation with oxime synthesis and decarboxylation, offering flexibility in intermediate functionalization.
Friedel-Crafts Acylation of 7-Iodoindole
7-Iodoindole undergoes acylation with oxalyl dichloride to form 2-(7-iodo-1H-indol-3-yl)-2-oxoacetic acid.
Reaction Conditions :
- Solvent: Diethyl ether
- Temperature: Ambient
- Time: 6 hours
This step avoids Lewis acids due to the high reactivity of oxalyl dichloride, achieving 50–60% yield. Excess oxalyl chloride prevents dimerization byproducts.
Oxime Formation and Decarboxylation
The oxoacetic acid intermediate is converted to an oxime using hydroxylamine hydrochloride, followed by decarboxylation under reflux.
Reaction Conditions :
- Solvent: Ethanol/water (3:1)
- Temperature: Reflux (80°C)
- Time: 7 hours
Decarboxylation eliminates CO₂, yielding 1-(7-Iodo-1H-indol-2-yl)ethanone with 59% isolated yield after column chromatography.
Continuous Flow Synthesis for Industrial Scalability
Industrial production leverages continuous flow reactors to enhance efficiency and reproducibility.
Key Advantages :
- Improved Heat Transfer : Enables precise temperature control during exothermic iodination and acetylation steps.
- Reduced Reaction Time : Residence times of <30 minutes per step.
- Higher Purity : Automated in-line purification minimizes byproducts.
Representative Parameters :
| Step | Reactor Type | Temperature | Residence Time | Yield |
|---|---|---|---|---|
| Iodination | Microfluidic | 70°C | 15 min | 95% |
| Acetylation | Packed Bed | 25°C | 10 min | 90% |
Comparative Analysis of Preparation Methods
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Yield (%) | Purity (%) | Scalability | Complexity |
|---|---|---|---|---|
| Two-Step Iodination | 85–92 | 98 | High | Moderate |
| Hybrid Approach | 59–65 | 95 | Moderate | High |
| Continuous Flow | 90–95 | 99 | Industrial | Low |
Key Takeaways :
- The two-step method balances yield and simplicity for laboratory-scale synthesis.
- Continuous flow synthesis is optimal for large-scale production but requires specialized equipment.
- The hybrid approach offers functional group diversification but involves multi-step purification.
Chemical Reactions Analysis
Types of Reactions: 1-(7-Iodo-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, KOH).
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products:
- Substitution reactions yield various substituted indole derivatives.
- Oxidation reactions yield carboxylic acids.
- Reduction reactions yield alcohols .
Scientific Research Applications
1-(7-Iodo-1H-indol-2-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(7-Iodo-1H-indol-2-yl)ethanone involves its interaction with specific molecular targets. The iodine atom and the ethanone group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
- Positional Isomerism: The target compound’s ethanone group at the 2-position contrasts with analogs like 1-(7-nitro-1H-indol-3-yl)ethanone (3-position). This difference may affect electronic distribution and intermolecular interactions in crystal structures or receptor binding .
- Halogen Effects : Iodine’s larger atomic radius and polarizability compared to bromine (e.g., in ’s compound) could enhance van der Waals interactions or alter metabolic stability in biological systems .
Functional Group Modifications
Thioether and Sulfonyl Derivatives
Indolyl-3-ethanone-α-thioethers demonstrate notable antimalarial activity:
- 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone: pIC₅₀ = 8.21 (vs. chloroquine pIC₅₀ = 7.55) .
- 1-(5-Chloro-1H-indol-3-yl)-2-[(4-bromophenyl)thio]ethanone: IC₅₀ = 90 nM against Plasmodium .
These compounds highlight the importance of electron-withdrawing groups (e.g., nitro, halogens) and thioether linkages in enhancing activity. In contrast, sulfonyl derivatives like 1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone (MW 299.34 g/mol) exhibit acute oral toxicity (H302) and eye irritation (H319), underscoring the trade-off between efficacy and safety .
Q & A
Q. What are the established synthetic routes for 1-(7-Iodo-1H-indol-2-yl)ethanone, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of 1-(7-Iodo-1H-indol-2-yl)ethanone typically involves iodination of indole precursors followed by acetylation. For example:
- Step 1 : Iodination at the 7-position of indole derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions (e.g., -10°C to room temperature, dichloromethane solvent) .
- Step 2 : Acetylation of the 2-position via Friedel-Crafts acylation using ethanoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .
Q. Key Optimization Factors :
| Parameter | Impact on Yield |
|---|---|
| Temperature | Higher temperatures (>25°C) promote side reactions (e.g., over-iodination or decomposition). |
| Solvent Polarity | Polar aprotic solvents (e.g., DMF) improve iodination efficiency but may complicate purification. |
| Catalyst Loading | Excess AlCl₃ (>1.5 eq.) can lead to byproducts like dimerization . |
Purification often requires column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Typical yields range from 45–65% .
Q. How is the structural integrity of 1-(7-Iodo-1H-indol-2-yl)ethanone validated in crystallographic studies?
Methodological Answer : X-ray crystallography is the gold standard for structural validation. Key steps include:
- Crystal Growth : Slow evaporation of a saturated solution in ethanol or acetonitrile at 4°C.
- Data Collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : SHELXL software for solving and refining the structure, focusing on heavy-atom (iodine) positioning and hydrogen bonding networks .
Q. Critical Metrics :
- R-factor : <0.05 indicates high precision.
- Electron Density Maps : Confirm absence of disorder in the iodophenyl ring .
Advanced Research Questions
Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer : The 7-iodo group acts as a directing moiety in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). Key considerations:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl-iodide bonds due to their stability and efficiency .
- Mechanistic Insight : Iodine’s electronegativity enhances oxidative addition rates, but steric hindrance at the 7-position may limit coupling efficiency.
- Contradiction Handling : Discrepancies in reported yields (e.g., 60% vs. 75%) often arise from solvent polarity (DMF vs. toluene) or base choice (K₂CO₃ vs. Cs₂CO₃) .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
Methodological Answer : Discrepancies in antimicrobial or anticancer assays may stem from:
- Assay Variability : Use standardized protocols (e.g., CLSI guidelines for MIC testing) .
- Cell Line Sensitivity : Compare activity across multiple lines (e.g., HeLa vs. MCF-7) to identify target specificity .
- Metabolic Stability : LC-MS/MS analysis of compound stability in cell culture media (e.g., DMEM + 10% FBS) over 24 hours .
Data Normalization : Report IC₅₀ values relative to positive controls (e.g., doxorubicin for cytotoxicity) to mitigate batch effects .
Q. How are computational models employed to predict the compound’s interactions with biological targets?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to simulate binding to targets like cytochrome P450 or serotonin receptors. Focus on the indole ring’s π-π stacking and iodine’s hydrophobic interactions .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2.0 Å indicates robust interactions) .
- QSAR Analysis : Correlate substituent electronegativity (e.g., iodine vs. bromine) with bioactivity using Hammett constants .
Q. What safety protocols are critical when handling 1-(7-Iodo-1H-indol-2-yl)ethanone in the lab?
Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis/purification steps due to volatile solvents (e.g., dichloromethane) .
- Waste Disposal : Collect iodinated waste separately for incineration to prevent environmental release .
Q. How can researchers optimize purification methods to address low yields in scaled-up synthesis?
Methodological Answer :
- Byproduct Identification : LC-HRMS to detect dimers or deiodinated byproducts .
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for challenging separations .
- Crystallization Screening : High-throughput platforms (e.g., Crystal16) to identify optimal solvent mixtures (e.g., ethyl acetate/heptane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
